5-Amino-6,6-dimethylpiperidin-2-one
Overview
Description
5-Amino-6,6-dimethylpiperidin-2-one is a chemical compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.2 g/mol. This compound has gained significant attention due to its unique physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,6-dimethylpiperidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions using specialized equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6,6-dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
5-Amino-6,6-dimethylpiperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-6,6-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-6,6-dimethylpiperidin-2-one include other piperidine derivatives and amino ketones. Some examples are:
- 4-Amino-2,2-dimethylpiperidine
- 3-Amino-6,6-dimethylpiperidin-2-one
- 5-Amino-2,2-dimethylpiperidin-4-one .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an amino group and a ketone group on the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
5-Amino-6,6-dimethylpiperidin-2-one (ADMP) is a chemical compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.2 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities. This article explores the biological activity of ADMP through an analysis of its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
ADMP is characterized by the presence of both an amino group and a ketone group on the piperidine ring, contributing to its distinct reactivity and biological properties. The compound's structure can be represented as follows:
- Molecular Formula: C₇H₁₄N₂O
- SMILES Notation: CC1(C(CCC(=O)N1)N)C
- InChI: InChI=1S/C7H14N2O/c1-7(2)5(8)3-4-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10)
Biological Activity Overview
ADMP has shown potential in various biological applications, particularly in drug development and therapeutic uses. The following sections detail its mechanisms of action and specific biological activities.
The biological activity of ADMP primarily involves its interaction with specific molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition: ADMP may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways.
The exact mechanisms are still under investigation, but preliminary studies suggest that ADMP may interact with targets involved in cancer progression and neurodegenerative diseases.
Antitumor Activity
Recent studies have explored the antitumor potential of ADMP. For instance:
-
Cell Proliferation Inhibition: In vitro assays demonstrated that ADMP significantly inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values for these cell lines were reported as follows:
- A549: 5.13 ± 0.97 μM
- HCC827: 6.26 ± 0.33 μM
- Mechanistic Insights: The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for cancer cell survival .
Neuroprotective Effects
ADMP has also been investigated for its neuroprotective properties:
- Animal Models: In rodent models of stress-induced depression, ADMP administration resulted in reduced immobility in forced-swim tests and decreased anxiety-like behaviors in elevated plus-maze tests. These findings suggest that ADMP may influence neurotransmitter systems related to mood regulation .
Comparative Analysis with Similar Compounds
To understand the unique properties of ADMP, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Amino-2,2-dimethylpiperidine | Amino group on a piperidine ring | Antitumor activity |
3-Amino-6,6-dimethylpiperidin-2-one | Similar piperidine structure | Neuroprotective effects |
5-Amino-2,2-dimethylpiperidin-4-one | Different positioning of functional groups | Antiviral properties |
ADMP is distinguished by its specific arrangement of functional groups that enhance its reactivity and biological interactions compared to these similar compounds.
Properties
IUPAC Name |
5-amino-6,6-dimethylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5(8)3-4-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZJRZDJIJZFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(=O)N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-22-1 | |
Record name | 5-amino-6,6-dimethylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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